molecular formula C18H22FN B8134412 N,N-Dibenzyl-2-fluorobutan-1-amine

N,N-Dibenzyl-2-fluorobutan-1-amine

Cat. No.: B8134412
M. Wt: 271.4 g/mol
InChI Key: DAMDZMZNYZQZAD-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-2-fluorobutan-1-amine is a chemical compound with the molecular formula C18H22FN It is characterized by the presence of a fluorine atom attached to a butan-1-amine backbone, with two benzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dibenzyl-2-fluorobutan-1-amine typically involves the fluorination of a suitable precursor, followed by amination. One common method involves the use of N-fluorobenzenesulfonimide as a fluorinating agent, which facilitates the direct fluorination of the butan-1-amine backbone . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the selective introduction of the fluorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar fluorination and amination techniques. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: N,N-Dibenzyl-2-fluorobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the fluorine atom or the reduction of the benzyl groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines with altered substituents.

Scientific Research Applications

N,N-Dibenzyl-2-fluorobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-2-fluorobutan-1-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. The benzyl groups may also play a role in modulating the compound’s activity by affecting its solubility and membrane permeability .

Comparison with Similar Compounds

    N,N-Dibenzyl-2-chlorobutan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

    N,N-Dibenzyl-2-bromobutan-1-amine: Contains a bromine atom in place of fluorine.

    N,N-Dibenzyl-2-iodobutan-1-amine: Features an iodine atom instead of fluorine.

Uniqueness: N,N-Dibenzyl-2-fluorobutan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-dibenzyl-2-fluorobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22FN/c1-2-18(19)15-20(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMDZMZNYZQZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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